4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine
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Overview
Description
4-Hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine is a chemical compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine core.
Preparation Methods
The synthesis of 4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistent quality .
Chemical Reactions Analysis
4-Hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to various reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
4-Hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and other proteins. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes critical for the survival and proliferation of certain cells .
Comparison with Similar Compounds
4-Hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazin-2-amine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Hydrazinyl derivatives: Compounds with hydrazinyl groups but different core structures.
N,N-dimethyl derivatives: Compounds with N,N-dimethyl groups but different core structures. The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine |
InChI |
InChI=1S/C8H12N6/c1-13(2)8-10-7(11-9)6-4-3-5-14(6)12-8/h3-5H,9H2,1-2H3,(H,10,11,12) |
InChI Key |
ZZOCVFMQSWBALU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN2C=CC=C2C(=N1)NN |
Origin of Product |
United States |
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